molecular formula C7H11ClN2O2S B2639098 1,5-Diethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1197230-97-9

1,5-Diethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2639098
CAS No.: 1197230-97-9
M. Wt: 222.69
InChI Key: SVEWRNXANPVKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Diethyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1197230-97-9) is a pyrazole-based sulfonyl chloride derivative characterized by its reactive sulfonyl chloride (-SO₂Cl) group at the 4-position and ethyl substituents at the 1- and 5-positions of the pyrazole ring. With a molecular weight of 222.69 g/mol , it is a solid compound commonly employed as an intermediate in organic synthesis, particularly for introducing sulfonamide functionalities into target molecules. Its applications span pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

1,5-diethylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2S/c1-3-6-7(13(8,11)12)5-9-10(6)4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEWRNXANPVKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1CC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diethyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1,5-diethyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 4-position of the pyrazole ring. The general reaction scheme is as follows:

[ \text{1,5-Diethyl-1H-pyrazole} + \text{Chlorosulfonic acid} \rightarrow \text{1,5-Diethyl-1H-pyrazole-4-sulfonyl chloride} ]

Industrial Production Methods

In industrial settings, the production of 1,5-Diethyl-1H-pyrazole-4-sulfonyl chloride may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Diethyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran, acetonitrile

    Catalysts: Base catalysts such as triethylamine or pyridine

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

1,5-Diethyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1,5-Diethyl-1H-pyrazole-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. In biological systems, the compound may modify proteins or other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key parameters of 1,5-Diethyl-1H-pyrazole-4-sulfonyl chloride and related compounds:

Compound Name CAS Number Molecular Weight (g/mol) Substituents (Pyrazole Positions) Purity (%) Availability Status
1,5-Diethyl-1H-pyrazole-4-sulfonyl chloride 1197230-97-9 222.69 1-ethyl, 5-ethyl, 4-SO₂Cl Not reported Discontinued
Pyrazole derivative (unclear structure) 1153949-56-4 301.20 Not specified 98 Discontinued
3,5-dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine Not provided Not reported Complex triazolo-azepin substituent Not reported Discontinued

Key Observations:

  • Molecular Weight Differences: The ethyl-substituted sulfonyl chloride (222.69 g/mol) is lighter than the unspecified pyrazole derivative (301.20 g/mol), likely due to differences in substituent bulk .
  • Reactivity: The sulfonyl chloride group in 1,5-Diethyl-1H-pyrazole-4-sulfonyl chloride confers high electrophilicity, making it more reactive than analogs lacking this group (e.g., amine- or coumarin-substituted pyrazoles in ).

Biological Activity

1,5-Diethyl-1H-pyrazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features allow it to participate in various chemical reactions, leading to the synthesis of biologically active derivatives. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and applications in drug development.

1,5-Diethyl-1H-pyrazole-4-sulfonyl chloride is synthesized through the reaction of 1,5-diethyl-1H-pyrazole with chlorosulfonic acid. This process typically requires controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 4-position of the pyrazole ring. The general reaction can be summarized as follows:

1 5 Diethyl 1H pyrazole+Chlorosulfonic acid1 5 Diethyl 1H pyrazole 4 sulfonyl chloride\text{1 5 Diethyl 1H pyrazole}+\text{Chlorosulfonic acid}\rightarrow \text{1 5 Diethyl 1H pyrazole 4 sulfonyl chloride}

The biological activity of 1,5-diethyl-1H-pyrazole-4-sulfonyl chloride is primarily attributed to its sulfonyl chloride moiety, which is highly electrophilic. This allows it to react with nucleophiles such as amines and alcohols, forming sulfonamide and sulfonate ester derivatives. These reactions can modify biomolecules like proteins and peptides, potentially altering their function and activity .

Antiproliferative Effects

Recent studies have assessed the antiproliferative activity of pyrazole derivatives, including those derived from 1,5-diethyl-1H-pyrazole-4-sulfonyl chloride. For example:

  • Cell Lines Tested : Compounds were evaluated against U937 cells using the CellTiter-Glo Luminescent cell viability assay.
  • Results : Certain derivatives exhibited significant antiproliferative effects with IC50 values indicating their potency in inhibiting cell growth. The best-performing compound showed an IC50 value of approximately 10 µM .
CompoundIC50 (µM)Yield (%)
MR-S1-131071
MR-S1-52041

Other Biological Activities

In addition to antiproliferative properties, pyrazole derivatives have been investigated for various pharmacological activities:

  • Anti-inflammatory Activity : Some derivatives demonstrated potent anti-inflammatory effects comparable to standard drugs like diclofenac sodium. Specific compounds showed IC50 values ranging from 60 to 70 µg/mL .
  • Enzyme Inhibition : Certain derivatives have been identified as selective COX-2 inhibitors with high selectivity indices compared to traditional anti-inflammatory medications .

Case Studies

Several studies highlight the biological potential of 1,5-diethyl-1H-pyrazole-4-sulfonyl chloride derivatives:

  • Antiproliferative Study : A series of pyrazole sulfonamide derivatives were synthesized and tested for their antiproliferative effects on cancer cell lines. The study found that modifications to the head group significantly influenced biological activity .
  • Enzyme Inhibition Study : Research focused on dual COX-2/sEH inhibitors derived from pyrazole structures demonstrated superior anti-inflammatory properties compared to existing treatments. These compounds exhibited significant inhibition percentages in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.